molecular formula C6H14O B1298864 (S)-(+)-3-Methyl-1-pentanol CAS No. 42072-39-9

(S)-(+)-3-Methyl-1-pentanol

Cat. No. B1298864
CAS RN: 42072-39-9
M. Wt: 102.17 g/mol
InChI Key: IWTBVKIGCDZRPL-LURJTMIESA-N
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Description

The description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about its natural occurrence or synthesis.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo.


Scientific Research Applications

  • Biofuel Potential : Research indicates that pentanol isomers like 3-methyl-1-butanol, closely related to (S)-(+)-3-Methyl-1-pentanol, are promising as potential biofuels due to their high energy density and low hygroscopicity. These isomers are products of microbial fermentations from amino acid substrates. Advances in metabolic engineering have enabled the development of microbial strains for the efficient production of such isomers, indicating a potential breakthrough in biofuel production efficiency (Cann & Liao, 2009).

  • Combustion Properties and Emissions : Studies on the thermal decomposition of pentanol isomers, including 3-methyl-1-butanol, reveal insights into their combustion properties. These findings are valuable for developing kinetic models for pentanol combustion, which is crucial for their application as alternative fuels in engines (Zhao et al., 2012). Additionally, research shows that 1-pentanol and its isomers can influence the performance and emissions of diesel engines when used as fuel additives. This suggests their potential role in reducing environmental impact and enhancing engine efficiency (Yilmaz et al., 2017).

  • Fragrance Industry : 3-Methyl-1-pentanol is used in the fragrance industry. Its toxicologic and dermatologic properties have been reviewed, ensuring its safe use as a fragrance ingredient. This highlights its role in the cosmetic and personal care industries (McGinty et al., 2010).

  • Food Industry : In the food industry, the volatile profile of certain fermented products like Kedong sufu, a Chinese traditional bacteria-fermented soybean product, includes compounds such as 3-methyl-1-butanol. These compounds contribute to the flavor and aroma of the product, underlining the significance of such alcohols in food science and technology (Fan et al., 2019).

  • Plant Immunity : Interestingly, 3-pentanol, which shares structural similarities with (S)-(+)-3-Methyl-1-pentanol, has been found to prime plant immunity against bacterial pathogens. This indicates a potential role in agricultural science for enhancing crop resistance to diseases (Song et al., 2015).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, and its impact on the environment.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound can be modified or used in the synthesis of other compounds.


properties

IUPAC Name

(3S)-3-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTBVKIGCDZRPL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348844
Record name (S)-(+)-3-Methyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-3-Methyl-1-pentanol

CAS RN

42072-39-9
Record name (S)-(+)-3-Methyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanol, 3-methyl-, (S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
V Schurig, U Leyrer, D Wistuba - The Journal of Organic …, 1986 - ACS Publications
10 chlorohydrin 6 in 56% chemical yield. 5 Alkaline cyclization of 6 leads to (2R, 3S)-1.2-epoxy-3-methylpentane (8) of high diastereomeric purity (de= 97.3%), 5 which can be …
Number of citations: 17 pubs.acs.org
P PINO, L LARDICCI, L CENTONI - The Journal of Organic …, 1959 - ACS Publications
(+)(S)-3-Methyl-l-pentene (ie, L-3-methyl-l-pentene) having an optical purity of at least 86% has been prepared in five steps starting from (—)(S)-2-methyl-l-butanol with an over-all yield …
Number of citations: 51 pubs.acs.org
K Zhang, MR Sawaya… - Proceedings of the …, 2008 - National Acad Sciences
Nature uses a limited set of metabolites to perform all of the biochemical reactions. To increase the metabolic capabilities of biological systems, we have expanded the natural metabolic …
Number of citations: 477 www.pnas.org
MAG Koffas - Proceedings of the National Academy of …, 2009 - National Acad Sciences
Amultitude of concerns that include climate change, politi-cal instability, and depletion of petroleum resources has recently ignited renewed interest in fossil fuel alternatives (1). As a …
Number of citations: 32 www.pnas.org
MR Connor, JC Liao - Current opinion in biotechnology, 2009 - Elsevier
The production of alternative transportation fuels from renewable sources has gained increased attention due to energy and environmental concerns. Recently, progress has been …
Number of citations: 218 www.sciencedirect.com
R Sugiyama, S Nishimura, T Ozaki, S Asamizu… - Organic …, 2015 - ACS Publications
Eight novel 5-alkyl-1,2,3,4-tetrahydroquinolines (5aTHQs) bearing different side chains have been isolated from a combined culture of Streptomyces nigrescens HEK616 and …
Number of citations: 73 pubs.acs.org
Y Ishii, T Nakano, A Inada, Y Kishigami… - The Journal of …, 1986 - ACS Publications
92 0.9 butanol Bz butanal 45 1.5 2-butanol Bz 2-butanone 66 1.1 octanol Bz octanal 68 trace 2-octanol Bz 2-octanone 81 dodecanoP B dodecanal 70 octadecanoP B octadecanal 58 …
Number of citations: 71 pubs.acs.org
F Rodrigues, M Caldeira, JS Câmara - Analytica Chimica Acta, 2008 - Elsevier
In the present study, a simple and sensitive methodology based on dynamic headspace solid-phase microextraction (HS-SPME) followed by thermal desorption gas chromatography …
Number of citations: 129 www.sciencedirect.com
Y Tashiro, GM Rodriguez… - Journal of Industrial …, 2015 - academic.oup.com
Global energy and environmental concerns have driven the development of biological chemical production from renewable sources. Biological processes using microorganisms are …
Number of citations: 34 academic.oup.com
K Takada, T Uehara, Y Nakao… - Journal of the …, 2004 - ACS Publications
Three new α-glucosidase inhibitors, schulzeines A−C (1−3), were isolated from the marine sponge Penares schulzei. Their structures were elucidated by spectral analysis and chemical …
Number of citations: 133 pubs.acs.org

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